Cas no 80040-79-5 (3,4,6-Tri-O-benzyl-D-galactal)

3,4,6-Tri-O-benzyl-D-galactal structure
3,4,6-Tri-O-benzyl-D-galactal structure
Product Name:3,4,6-Tri-O-benzyl-D-galactal
CAS-Nr.:80040-79-5
MF:C27H28O4
MW:416.508828163147
MDL:MFCD09039276
CID:732865
PubChem ID:87577582
Update Time:2024-10-27

3,4,6-Tri-O-benzyl-D-galactal Chemische und physikalische Eigenschaften

Namen und Kennungen

    • D-arabino-Hex-5-enitol,2,6-anhydro-5-deoxy-1,3,4-tris-O-(phenylmethyl)-
    • Tri-O-benzyl-D-galactal
    • (2R,3R,4R)-3,4-bis-benzyloxy-2-benzyloxymethyl-3,4-dihydro-2H-pyran
    • 1,5-anhydro-2-deoxy-3,4,6-tri-O-benzyl-D-lyxo-hex-1-enitol
    • 1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol 3,4,6-Tribenzyl Ether
    • 1,5-anhydro-3,4,6-tri-O-benzyl-2-deoxy-D-lyxo-hex-1-enitol
    • 2,4,6-tri-O-benzyl-D-galalactal
    • 3,4,6-tri-(O-benzyl)-D-galactal
    • 3,4,6-tri-O-benzyl-1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol
    • TRI-O-BENZYL-D-GLUCAL
    • AK117268
    • 1,5-Anhydro-3,4,6-tri-O-benzyl-2-deoxy-D-arabinohex-1-enitol
    • MXYLLYBWXIUMIT-UHFFFAOYSA-N
    • (2R,3R,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran
    • AK187164
    • 3,4-bis(benzyloxy)-2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran
    • 3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran
    • 2,6-Anhydro-5-deoxy-1,3,4-tris-O-(phenylmethyl)-D-arabino-hex-5-enitol (ACI)
    • 3,4,6-Tri-O-benzyl-D-galactal
    • CS-0132652
    • A864757
    • MFCD09039276
    • WLZ3747
    • (2R,3R,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-3,4-dihydro-2H-pyran
    • W-203831
    • T1858
    • DTXSID80370475
    • 869812-50-0
    • Tri-O-benzyl-D-galactal, 98%
    • Rel-(2R,3R,4R)-3,4-bis(benzyloxy)-2-((benzyloxy)methyl)-3,4-dihydro-2H-pyran
    • AKOS025404269
    • AS-40585
    • SCHEMBL4383944
    • 80040-79-5
    • (2R,3R,4R)-3,4-bis(benzyloxy)-2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran
    • MXYLLYBWXIUMIT-ZONZVBGPSA-N
    • MDL: MFCD09039276
    • Inchi: 1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27-/m1/s1
    • InChI-Schlüssel: MXYLLYBWXIUMIT-ZONZVBGPSA-N
    • Lächelt: O([C@H]1[C@@H](COCC2C=CC=CC=2)OC=C[C@H]1OCC1C=CC=CC=1)CC1C=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 416.19900
  • Monoisotopenmasse: 416.19875937g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 31
  • Anzahl drehbarer Bindungen: 10
  • Komplexität: 503
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 3
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 4.5
  • Topologische Polaroberfläche: 36.9

Experimentelle Eigenschaften

  • Farbe/Form: Weißes Linsenpulver
  • Schmelzpunkt: 53.0 to 57.0 deg-C
  • Siedepunkt: 544.9°C at 760 mmHg
  • Flammpunkt: Grad Fahrenheit:>235.4°F
    Grad Celsius:>113°C
  • Brechungsindex: -34 ° (C=1, MeOH)
  • Löslichkeit: Soluble in dichloromethane or chloroform,
  • PSA: 36.92000
  • LogP: 5.28650
  • Optische Aktivität: [α]22/D −43°, c = 1 in methylene chloride
  • Löslichkeit: Nicht bestimmt

3,4,6-Tri-O-benzyl-D-galactal Sicherheitsinformationen

  • Signalwort:Warning
  • Gefahrenhinweis: H302-H315-H319-H335
  • Warnhinweis: P261-P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Sicherheitshinweise: S24/25
  • FLUKA MARKE F CODES:10-21
  • Code der Regulierungsbedingungen:Klasse Q (Zucker, Alkaloide, Antibiotika, Hormone)
  • Sicherheitsbegriff:S24/25
  • Lagerzustand:−20°C

3,4,6-Tri-O-benzyl-D-galactal Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Alichem
A019139501-5g
Tri-O-Benzyl-D-galactal
80040-79-5 95%
5g
$336.60 2023-09-01
Alichem
A019139501-25g
Tri-O-Benzyl-D-galactal
80040-79-5 95%
25g
$801.90 2023-09-01
TRC
T014345-1g
3,4,6-Tri-O-benzyl-D-galactal
80040-79-5
1g
$ 280.00 2022-06-03
TRC
T014345-2.5g
3,4,6-Tri-O-benzyl-D-galactal
80040-79-5
2.5g
$ 440.00 2022-06-03
TRC
T014345-5g
3,4,6-Tri-O-benzyl-D-galactal
80040-79-5
5g
$ 930.00 2022-06-03
Ambeed
A454727-100mg
Tri-O-Benzyl-D-galactal
80040-79-5 98%
100mg
$14.0 2025-04-16
Ambeed
A454727-250mg
Tri-O-Benzyl-D-galactal
80040-79-5 98%
250mg
$17.0 2025-04-16
Ambeed
A454727-1g
Tri-O-Benzyl-D-galactal
80040-79-5 98%
1g
$34.0 2025-04-16
Ambeed
A454727-5g
Tri-O-Benzyl-D-galactal
80040-79-5 98%
5g
$82.0 2025-04-16
abcr
AB142759-250 mg
Tri-O-benzyl-D-galactal, 95%; .
80040-79-5 95%
250 mg
€90.80 2023-07-20

3,4,6-Tri-O-benzyl-D-galactal Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, rt; 0 °C
1.2 5 min, 0 °C; 10 min, 0 °C; overnight
1.3 Reagents: Methanol ;  rt
Referenz
A concise synthesis of N-substituted fagomine derivatives and the systematic exploration of their α-glycosidase inhibition
Jiang, Fu-xiang; Liu, Qiao-zhen; Zhao, Dan; Luo, Cui-ting; Guo, Cui-ping; et al, European Journal of Medicinal Chemistry, 2014, 77, 211-222

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium iodide Solvents: Tetrahydrofuran ;  3 h, rt
Referenz
Direct one-pot conversion of acylated carbohydrates into their alkylated derivatives under heterogeneous reaction conditions using solid NaOH and a phase transfer catalyst
Madhusudan, Soni Kamlesh; Agnihotri, Geetanjali; Negi, Devendra S.; Misra, Anup Kumar, Carbohydrate Research, 2005, 340(7), 1373-1377

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C
1.2 -
Referenz
Immunomodulatory α-galactoglycosphingolipids: Synthesis of 2'-fluoro-2'-deoxy-α-galactosylceramide and an evaluation of its immunostimulating properties
Barbieri, Lucia; Costantino, Valeria; Fattorusso, Ernesto; Mangoni, Alfonso; Basilico, Nicoletta; et al, European Journal of Organic Chemistry, 2005, (15), 3279-3285

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C
1.2 0 °C; 12 h, rt
Referenz
Immunomodulatory α-galactoglycosphingolipids: Synthesis of a 2'-O-methyl-α-gal-GSL and evaluation of its immunostimulating capacity
Barbieri, Lucia; Costantino, Valeria; Fattorusso, Ernesto; Mangoni, Alfonso; Aru, Elisabetta; et al, European Journal of Organic Chemistry, 2004, (3), 468-473

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 16 h, rt
1.3 Reagents: Methanol ;  rt
Referenz
α-Selective Glycosylation with β-Glycosyl Sulfonium Ions Prepared via Intramolecular Alkylation
Moons, Sam J.; Mensink, Rens A.; Bruekers, Jeroen P. J.; Vercammen, Maurits L. A.; Jansen, Laura M.; et al, Journal of Organic Chemistry, 2019, 84(7), 4486-4500

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  4 h, 0 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, 0 °C
1.3 0 °C; 12 h, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Referenz
Rhodium-Catalyzed Denitrogenative Trans-annulation of N-Sulfonyl-1,2,3-triazoles with Glycals Giving Pyrroline-Fused N-Glycosides
Bi, Jingjing; Tan, Qiang; Wu, Hao; Liu, Qingfeng; Zhang, Guisheng, Organic Letters, 2021, 23(16), 6357-6361

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide ;  0 °C; 1 h, rt
1.2 Reagents: Amberlite IR 120 ;  neutralized
1.3 Reagents: Sodium hydride Solvents: Dimethylformamide ;  40 min, 0 °C
1.4 0 °C → rt; 16 h, rt
1.5 Reagents: Methanol ;  15 min
Referenz
Fluorine-Directed β-Galactosylation: Chemical Glycosylation Development by Molecular Editing
Durantie, Estelle; Bucher, Christoph; Gilmour, Ryan, Chemistry - A European Journal, 2012, 18(26), 8208-8215

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydride
Referenz
Glycal-mediated synthesis of enantiomerically pure 5-substituted isoxazoles containing a differentially O-benzylated glycerol moiety
Weinig, Hans-Georg; Passacantilli, Pietro; Colapietro, Marcello; Piancatelli, Giovanni, Tetrahedron Letters, 2002, 43(26), 4613-4615

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 30 min, 0 °C → rt
Referenz
Glycomimetic Ligands for the Human Asialoglycoprotein Receptor
Mamidyala, Sreeman K.; Dutta, Sanjay; Chrunyk, Boris A.; Preville, Cathy; Wang, Hong; et al, Journal of the American Chemical Society, 2012, 134(4), 1978-1981

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  15 min, 0 °C
1.2 16 h, rt
1.3 Reagents: Methanol ;  rt
Referenz
C-2 auxiliaries for stereoselective glycosylation based on common additive functional groups
de Kleijne, Frank F. J.; Moons, Sam J.; White, Paul B.; Boltje, Thomas J., Organic & Biomolecular Chemistry, 2020, 18(6), 1165-1184

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  45 min, rt; rt → 0 °C
1.2 0 °C; 12 h, rt; rt → 0 °C
1.3 Reagents: Methanol ;  0 °C
Referenz
Total Synthesis of the Congested, Bisphosphorylated Morganella morganii Zwitterionic Trisaccharide Repeating Unit
Keith, D. Jamin; Townsend, Steven D., Journal of the American Chemical Society, 2019, 141(32), 12939-12945

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  0 °C; 4 h, 60 °C; cooled
1.2 Reagents: Carbon dioxide Solvents: Diethyl ether ,  Water ;  neutralized, rt
Referenz
Stereoselective Michael-type addition of organocopper reagents to enones derived from glycals in the synthesis of 2-phosphono-α-C-glycosides
Leonelli, Francesca; Capuzzi, Marinella; Calcagno, Vincenzo; Passacantilli, Pietro; Piancatelli, Giovanni, European Journal of Organic Chemistry, 2005, (13), 2671-2676

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  3 h, 0 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 20 min, 0 °C
1.3 0 °C; 12 h, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Referenz
Direct C-H Trifluoromethylation of Glycals by Photoredox Catalysis
Wang, Bang; Xiong, De-Cai; Ye, Xin-Shan, Organic Letters, 2015, 17(22), 5698-5701

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium acetate Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Reagents: Copper ,  Zinc ;  4.5 h, 0 °C → 10 °C
Referenz
General Method for Synthesizing Pyranoid Glycals. A New Route to Allal and Gulal Derivatives
Boutureira, Omar; Rodriguez, Miguel Angel; Matheu, M. Isabel; Diaz, Yolanda; Castillon, Sergio, Organic Letters, 2006, 8(4), 673-675

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  1 h, 0 °C → rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C; 30 min, 0 °C
1.3 0 °C; overnight, rt
1.4 Reagents: Water
Referenz
Reengineering Chemical Glycosylation: Direct, Metal-Free Anomeric O-Arylation of Unactivated Carbohydrates
Lucchetti, Nicola ; Gilmour, Ryan, Chemistry - A European Journal, 2018, 24(61), 16266-16270

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  2 h, rt
1.2 Reagents: Carbon dioxide ;  neutralized, rt
1.3 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 16 h, 0 °C → rt
Referenz
α-Glycosphingolipids via Chelation-Induced Anomerization of O- and S-Glucuronic and Galacturonic Acid Derivatives
Pilgrim, Wayne; Murphy, Paul V., Organic Letters, 2009, 11(4), 939-942

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ;  1 d, rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ;  6 d, rt
1.3 Reagents: Water ;  rt
Referenz
Bronsted acid-catalyzed ring-opening polycondensation of galactose-based cyclic sulfite
Miyazaki, Ryo; Suzuki, Misaki; Shetty, Sangeetha Srinivasa; Shimazaki, Taichi; Osaka, Issey; et al, Polymer Journal (Tokyo, 2023, 55(3), 213-221

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Catalysts: Potassium carbonate Solvents: Methanol ;  3 h, rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 10 min, 0 °C
1.3 0 °C → rt; 10 h, rt
1.4 Solvents: Methanol ;  10 min, rt
Referenz
Selective S-deacetylation inspired by native chemical ligation: practical syntheses of glycosyl thiols and drug mercapto-analogs
Shu, Penghua; Zeng, Jing; Tao, Jinyi; Zhao, Yueqi; Yao, Guangmin; et al, Green Chemistry, 2015, 17(4), 2545-2551

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  3 h, 0 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 20 min, 0 °C
1.3 0 °C; overnight, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Referenz
Palladium catalyzed stereocontrolled synthesis of C-aryl glycosides using glycals and arenediazonium salts at room temperature
Singh, Adesh Kumar; Kandasamy, Jeyakumar, Organic & Biomolecular Chemistry, 2018, 16(28), 5107-5112

3,4,6-Tri-O-benzyl-D-galactal Raw materials

3,4,6-Tri-O-benzyl-D-galactal Preparation Products

3,4,6-Tri-O-benzyl-D-galactal Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
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(CAS:80040-79-5)3,4,6-三邻苄基半乳醛
Bestellnummer:LE2403709
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Menge:25KG,200KG,1000KG
Reinheit:99%
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NewCan Biotech Limited
Gold Mitglied
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(CAS:80040-79-5)3,4,6-Tri-O-benzy-D-galactal
Bestellnummer:NC15841
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Menge:10g
Reinheit:97%
Preisinformationen zuletzt aktualisiert:Friday, 18 July 2025 16:02
Preis ($):Price inquiry
Email:sales@newcanbio.com
Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:80040-79-5)3,4,6-三邻苄基半乳醛
LE2403709
Reinheit:99%
Menge:25KG,200KG,1000KG
Preis ($):Untersuchung
Email
NewCan Biotech Limited
(CAS:80040-79-5)3,4,6-Tri-O-benzy-D-galactal
NC15841
Reinheit:97%
Menge:10g
Preis ($):Untersuchung
Email